Regioisomeric Differentiation: 3,5-Difluoro vs. 3,4-Difluoro Substitution Pattern and LogP Variation
The 3,5-difluoro substitution pattern in 1-(3,5-difluoro-2-isobutoxyphenyl)ethanone (CAS 1443335-87-2) confers a computed LogP of 3.2022 . In contrast, the regioisomeric 1-(3,4-difluoro-5-isobutoxyphenyl)ethanone, while sharing the same molecular formula (C₁₂H₁₄F₂O₂) and molecular weight (228.23 g/mol), exhibits a distinct spatial arrangement of fluorine atoms that alters the electron density distribution across the aromatic ring and the electrostatic potential surrounding the carbonyl group . This regioisomeric difference directly impacts the compound's behavior in structure-activity relationship studies, where the precise positioning of fluorine substituents determines hydrogen-bonding capacity, metabolic stability, and target protein binding orientation .
| Evidence Dimension | Lipophilicity (Computed LogP) and Fluorine Substitution Pattern |
|---|---|
| Target Compound Data | LogP = 3.2022; Fluorine at 3,5-positions; Isobutoxy at 2-position (ortho to acetyl) |
| Comparator Or Baseline | 1-(3,4-Difluoro-5-isobutoxyphenyl)ethanone: Fluorine at 3,4-positions; Isobutoxy at 5-position (meta to acetyl); LogP data not publicly available |
| Quantified Difference | Different fluorine substitution pattern leads to distinct electronic and steric profiles; target compound LogP = 3.2022, comparator LogP unknown |
| Conditions | Computed physicochemical property data from vendor technical datasheets; no direct experimental comparative study identified |
Why This Matters
For medicinal chemistry campaigns and structure-activity relationship (SAR) studies, regioisomeric selection determines the trajectory of lead optimization and cannot be substituted without compromising the integrity of the SAR dataset.
